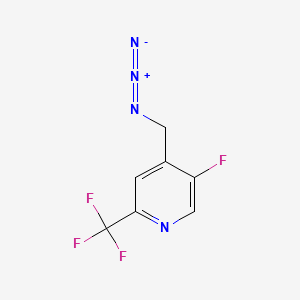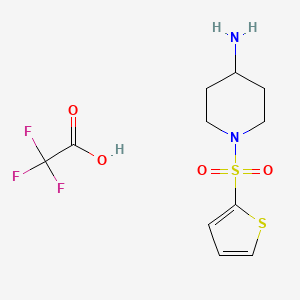
1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophene-2-sulfonyl)piperidin-4-amine; trifluoroacetic acid is a compound that combines a piperidine ring with a thiophene sulfonyl group and is often used in various chemical and pharmaceutical applications. The trifluoroacetic acid component is typically used as a counterion to stabilize the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(thiophene-2-sulfonyl)piperidin-4-amine may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophene-2-sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
1-(Thiophene-2-sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(thiophene-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophene-2-sulfonyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(Thiophene-2-sulfonyl)piperidin-4-one: Contains a ketone group instead of an amine.
Uniqueness
1-(Thiophene-2-sulfonyl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15F3N2O4S2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-thiophen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O2S2.C2HF3O2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9;3-2(4,5)1(6)7/h1-2,7-8H,3-6,10H2;(H,6,7) |
Clave InChI |
ZRWNYYZHYRYQQB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)S(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


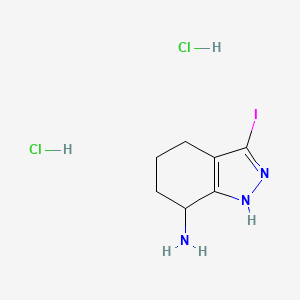
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
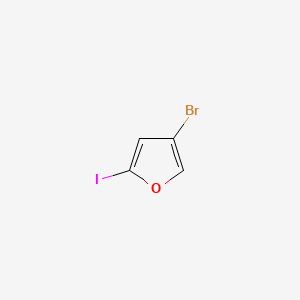
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
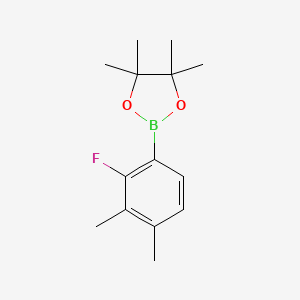
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
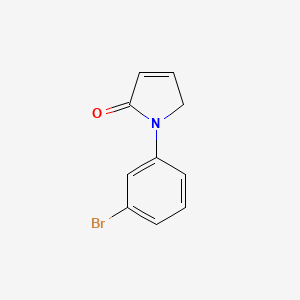
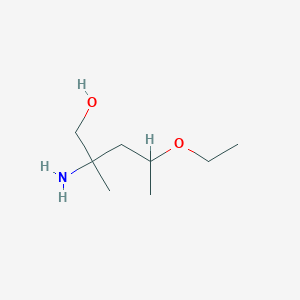
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

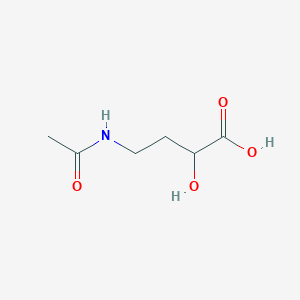
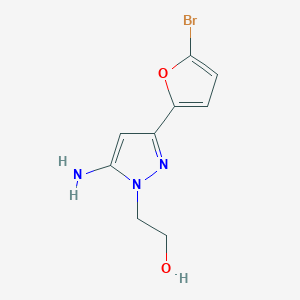
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
